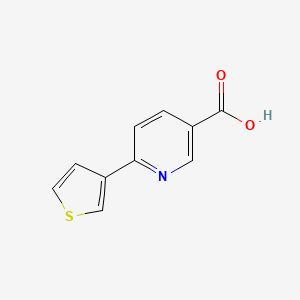

6-(Thiophen-3-YL)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKJCFGWINKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686906 | |

| Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877674-90-3 | |

| Record name | 6-(Thiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Thiophen 3 Yl Nicotinic Acid and Analogues

Strategies for Constructing Nicotinic Acid Scaffolds Bearing Thiophene (B33073) Substituents

Multi-Step Organic Synthesis Techniques

The synthesis of complex molecules like 6-(thiophen-3-yl)nicotinic acid is typically achieved through multi-step reaction sequences. A key strategy in planning such syntheses is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com This process helps in identifying logical bond disconnections and corresponding synthetic reactions to be performed in the forward direction. youtube.comlibretexts.org

For this compound, a common retrosynthetic approach would identify the bond between the thiophene and pyridine (B92270) rings as a key disconnection point. This suggests that the final step in the synthesis could be the formation of this carbon-carbon bond, likely via a cross-coupling reaction. The synthesis plan would then involve preparing a suitably functionalized pyridine (nicotinic acid derivative) and a functionalized thiophene precursor. youtube.comyoutube.com Each of these precursors would be synthesized through its own multi-step pathway, involving reactions to install the necessary functional groups for the final coupling step. youtube.com

Condensation and Cyclization Reactions in Synthesis

Condensation and cyclization reactions are fundamental to the formation of heterocyclic rings like pyridine and thiophene. In the context of synthesizing thiophene-substituted nicotinic acids, one could envision a strategy where the pyridine ring is constructed onto a pre-existing thiophene-containing molecule. For instance, a Hantzsch-type pyridine synthesis could be adapted, involving the condensation of a thiophene-bearing β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469) ring, which is subsequently oxidized to the aromatic nicotinic acid scaffold.

Similarly, established methods for nicotinic acid synthesis can be adapted. The synthesis of 6-hydroxynicotinic acid, for example, can be achieved from methyl coumalate through a reaction with ammonium (B1175870) hydroxide, which involves a ring-opening and subsequent recyclization mechanism to form the pyridine ring. orgsyn.org By starting with a thiophene-substituted analogue of coumalin, a similar pathway could theoretically yield a thiophene-substituted hydroxynicotinic acid, which could then be further modified. Another relevant approach involves the condensation of ethyl nicotinate (B505614) with N-vinyl-2-pyrrolidone, followed by acid-catalyzed cyclization and hydrolysis to produce myosmine, demonstrating the power of condensation reactions in building pyridine-containing structures. mdpi.com

Coupling Reactions (e.g., Amine Coupling, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds between aromatic rings. The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for the synthesis of this compound. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

A plausible route would be the Suzuki coupling of a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) with thiophene-3-boronic acid. The ester group serves as a protected form of the carboxylic acid, which can be hydrolyzed in a final step.

Beyond C-C bond formation, amine coupling is a crucial technique for creating derivatives, specifically amides, which are common analogues. This involves converting the carboxylic acid of the nicotinic acid moiety into a more reactive species, such as an acyl chloride. This intermediate is then reacted with a desired amine to form the corresponding amide. nih.gov This method was successfully used to synthesize a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which were evaluated for fungicidal activity. nih.gov

Table 1: Examples of Coupling Reactions in the Synthesis of Thiophene-Nicotinic Acid Scaffolds and Derivatives

| Coupling Type | Reactant 1 | Reactant 2 | Key Reagents | Product Type |

| Suzuki Cross-Coupling | Methyl 6-chloronicotinate | Thiophene-3-boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-(Thiophen-3-yl)nicotinate ester |

| Amine Coupling | 6-(Thiophen-3-yl)nicotinoyl chloride | Substituted Thiophen-2-amine | Base (e.g., Pyridine or Et₃N) | N-(Thiophen-2-yl)-6-(thiophen-3-yl)nicotinamide |

Functional Group Interconversions and Derivatization Approaches

Once the core this compound structure is assembled, its functional groups can be modified to produce a wide array of derivatives. Functional group interconversion (FGI) is a key strategy for accessing analogues with different physicochemical and biological properties. vanderbilt.eduimperial.ac.uk

The carboxylic acid moiety is a prime site for derivatization. As mentioned, it can be readily converted into an ester or an amide. The process typically begins with the activation of the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This highly reactive intermediate can then be treated with various nucleophiles.

Esterification: Reaction with an alcohol yields the corresponding ester.

Amidation: Reaction with a primary or secondary amine yields the corresponding amide. nih.gov

Furthermore, the carboxylic acid can be reduced to a primary alcohol (a (6-(thiophen-3-yl)pyridin-3-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then serve as a handle for further modifications, such as conversion to halides or ethers.

Table 2: Key Functional Group Interconversions for this compound

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂, then R-OH | Ester (-COOR) |

| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂, then R₂-NH | Amide (-CONR₂) |

| Carboxylic Acid (-COOH) | LiAlH₄, then H₂O workup | Primary Alcohol (-CH₂OH) |

| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) |

Green Chemistry Approaches in Nicotinate Synthesis

The principles of green chemistry aim to make chemical manufacturing more environmentally benign. These principles are increasingly being applied to the synthesis of important chemical feedstocks, including nicotinic acid (niacin) and its derivatives. nih.gov Many of these green strategies can be adapted for the synthesis of more complex structures like this compound.

Key green approaches in nicotinate synthesis include:

Catalytic Processes: The use of catalysts is preferred over stoichiometric reagents to minimize waste. For industrial niacin production, gas-phase oxidation of picoline using heterogeneous catalysts is a state-of-the-art green process that uses air as the oxidant and produces water as the main byproduct. chimia.chmdpi.com

Enzymatic Catalysis: Enzymes offer high selectivity under mild conditions. The lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of nicotinamide derivatives from methyl nicotinate and various amines in environmentally friendly solvents like tert-amyl alcohol. nih.gov

Continuous-Flow Microreactors: Coupling enzymatic catalysis with continuous-flow microreactors has been shown to dramatically reduce reaction times (from 24 hours to 35 minutes) and increase yields for nicotinamide synthesis. nih.gov This approach offers a sustainable and efficient alternative to traditional batch processing.

Greener Solvents and Reagents: Replacing hazardous solvents like toluene (B28343) with greener alternatives and using less toxic reagents are central to green synthesis. nih.gov The direct air oxidation of picoline in water is an example of this approach. chimia.ch

While industrial methods focus on the simplest nicotinates, these green principles—such as using catalytic Suzuki couplings in aqueous media or employing enzymatic methods for derivatization—are directly applicable to the synthesis of this compound and its analogues, reducing the environmental footprint of their production.

Table 3: Green Chemistry Strategies in Nicotinate Synthesis

| Green Strategy | Example | Advantage(s) | Reference |

| Enzymatic Catalysis | Synthesis of nicotinamides using Novozym® 435 lipase | High yields (81-88%), mild conditions (50°C), reusable catalyst | nih.gov |

| Continuous-Flow Synthesis | Enzyme-catalyzed amidation in microreactors | Drastically reduced reaction time (24h to 35 min), improved yield | nih.gov |

| Green Oxidants/Solvents | Catalytic gas-phase oxidation of picoline using air in water | High atom economy, water as byproduct, avoids hazardous reagents | chimia.ch |

| Waste Reduction | Oxidative ammonolysis of 3-methylpyridine | Byproduct is water, reducing inorganic waste compared to older methods | nih.gov |

Advanced Characterization and Spectroscopic Elucidation of 6 Thiophen 3 Yl Nicotinic Acid Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable tools for the structural confirmation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a detailed picture of the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For derivatives of 6-(thiophen-3-yl)nicotinic acid, both ¹H and ¹³C NMR are crucial for confirming the successful synthesis and structural integrity of the target molecules.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons of the pyridine (B92270) and thiophene (B33073) rings are observed. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on both aromatic rings. For instance, the protons on the pyridine ring will exhibit characteristic coupling patterns (e.g., doublets, triplets) that allow for their unambiguous assignment. Similarly, the protons on the thiophene ring will show their own unique resonances.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the this compound framework will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the nicotinic acid moiety, as well as the carbons of the pyridine and thiophene rings, are particularly diagnostic.

Table 1: Representative NMR Data for Nicotinic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.50 | t |

| ¹H | 8.23 | s |

| ¹³C | Data not available in search results | - |

Note: The provided data is for nicotinic acid and serves as a reference. Specific data for this compound derivatives would show additional signals and shifts based on the thiophene substituent.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govjocpr.com These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. nih.govjocpr.com

For this compound derivatives, the IR spectrum will display characteristic absorption bands. A strong, broad band is typically observed for the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group in the carboxylic acid will appear as a sharp, intense peak. researchgate.net Furthermore, characteristic bands for C-H stretching and bending vibrations of the aromatic pyridine and thiophene rings will be present. researchgate.net C=C and C=N stretching vibrations within the aromatic rings also give rise to distinct absorptions. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a this compound derivative would show strong bands for the aromatic ring stretching vibrations of both the pyridine and thiophene moieties.

Table 2: Characteristic IR and Raman Vibrational Frequencies for Nicotinic Acid and Related Structures

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| C-H Stretching (aromatic) | 3071 - 3081 | Not specified | researchgate.net |

| C-H Stretching (aliphatic) | 2808 - 2818 | Not specified | researchgate.net |

| C=O Stretching (carboxylic acid) | 1703 - 1714 | Not specified | researchgate.net |

| C=C Stretching (aromatic) | 1594 | Not specified | researchgate.net |

Note: These are general ranges for nicotinic acid. The exact frequencies for this compound derivatives may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For aromatic compounds like this compound derivatives, UV-Vis spectra are characterized by absorption bands arising from π→π* and n→π* transitions of the conjugated systems of the pyridine and thiophene rings. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the extent of conjugation and the presence of substituents. The UV-Vis spectrum serves as a useful tool for confirming the presence of the aromatic chromophores and can be used for quantitative analysis. nih.govnih.gov

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, which allows for the determination of its elemental formula. For this compound derivatives, HRMS is crucial for confirming the identity of the synthesized compound by matching the experimentally determined mass to the calculated exact mass.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net This technique is particularly useful for analyzing complex mixtures and for confirming the molecular weight of the main component as well as any impurities. In the context of this compound derivatives, LC-MS can be used to monitor the progress of a reaction and to assess the purity of the final product. nih.govresearchgate.net The mass spectrometer provides the molecular weight of the eluting compounds, confirming their identity. nih.govresearchgate.net

Table 3: Mass Spectrometry Data for Nicotinic Acid

| Technique | Ionization Mode | m/z Transition | Reference |

| LC-MS/MS | ESI+ | 124 -> 80 | nih.gov |

Note: This data is for nicotinic acid. The m/z values for this compound derivatives would be higher, reflecting the addition of the thiophene group.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This detailed structural information is crucial for understanding the physical properties of the compound and for structure-activity relationship studies.

Chromatographic Techniques for Purity Assessment (HPLC)

High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. pickeringlabs.comchromatographyonline.com For the analysis of this compound derivatives, HPLC is an essential tool for assessing the purity of the synthesized compounds. nih.gov By using a suitable stationary phase and mobile phase, it is possible to separate the desired product from any starting materials, by-products, or other impurities. pickeringlabs.comchromatographyonline.comresearchgate.net The purity of the sample is determined by the relative area of the peak corresponding to the product in the chromatogram. A single, sharp peak is indicative of a high-purity compound.

Table 4: HPLC Conditions for Analysis of Nicotinic Acid

| Parameter | Condition | Reference |

| Column | ThermoHypersil, Aquasil C18 (150 × 4.6 mm) | pickeringlabs.com |

| Mobile Phase | Methanol/Phosphate buffer (pH 4.45) | pickeringlabs.com |

| Flow Rate | 1 mL/min | pickeringlabs.com |

| Detection | Fluorescence (Ex 322 nm, Em 370 nm) after post-column derivatization | pickeringlabs.com |

Note: These conditions are for nicotinic acid and may need to be optimized for the analysis of this compound derivatives.

Computational and Theoretical Studies on 6 Thiophen 3 Yl Nicotinic Acid Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity, which are crucial for understanding the behavior of 6-(thiophen-3-yl)nicotinic acid at a subatomic level.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has become a standard tool for investigating the electronic and structural properties of organic molecules due to its balance of accuracy and computational cost. For derivatives of nicotinic acid and thiophene (B33073), DFT calculations, particularly using the B3LYP functional with basis sets like 6-311+G(d,p), are commonly employed to determine optimized geometries, vibrational frequencies, and electronic parameters. nih.gov

The electronic properties, such as the dipole moment and the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are critical for predicting sites of interaction with biological targets.

Table 1: Representative DFT-Calculated Properties for a Nicotinic Acid Derivative (Illustrative)

| Property | Calculated Value | Significance |

| Total Energy | -X a.u. | Indicates the stability of the molecule. |

| Dipole Moment | Y Debye | Reflects the overall polarity and influences solubility and intermolecular interactions. |

| HOMO Energy | -Z eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -W eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | (Z-W) eV | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative for a generic nicotinic acid derivative and would need to be specifically calculated for this compound.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and localization of these orbitals are key to predicting a molecule's behavior in chemical reactions and biological interactions.

For this compound, the HOMO is expected to be located primarily on the electron-rich thiophene ring, indicating its propensity to act as an electron donor in interactions. Conversely, the LUMO is likely distributed over the electron-deficient pyridine (B92270) ring, particularly the carboxylic acid group, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. Studies on thiophene oligomers have shown that the HOMO and LUMO energies can be tuned, which is relevant for designing derivatives with specific electronic properties. researchgate.net

Table 2: Conceptual Reactivity Descriptors from FMO Analysis (Illustrative)

| Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the electrophilic character. |

Note: These descriptors provide a quantitative basis for comparing the reactivity of different derivatives.

Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial to identify its low-energy conformations, which are the most likely to be biologically active. The key degree of freedom in this molecule is the rotation around the single bond connecting the thiophene and pyridine rings.

Computational methods can be used to scan the potential energy surface by systematically rotating this bond and calculating the energy of each resulting conformer. This analysis would reveal the most stable arrangement of the two rings relative to each other, which could be planar or twisted. Studies on the conformational dynamics of nicotinic receptors have highlighted the importance of ligand conformation in binding and activation. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are invaluable tools.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.netnih.gov This technique helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For this compound, the carboxylic acid group is a likely candidate for forming hydrogen bonds with amino acid residues in a binding pocket, while the aromatic thiophene and pyridine rings could engage in hydrophobic and pi-stacking interactions.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for assessing the affinity and specificity of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR model could be developed by calculating a range of molecular descriptors for each compound. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), or hydrophobic (e.g., logP). The model would then relate these descriptors to the experimentally determined biological activity. A study on nicotine (B1678760) metabolizing enzyme inhibitors demonstrated the utility of DFT-based properties in building predictive 3D-QSAR models. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Nicotinic Acid Derivatives

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Govern electrostatic and orbital interactions with the target. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Influence the fit of the molecule into the binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Affects the transport of the molecule to the target site. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

Through the integrated application of these computational and theoretical methods, a comprehensive understanding of the molecular properties and potential biological interactions of this compound and its derivatives can be achieved, guiding the design of new molecules with tailored activities.

Structure Activity Relationship Sar and Rational Design of 6 Thiophen 3 Yl Nicotinic Acid Analogues

Influence of Substituent Variations on Biological Efficacy

The biological efficacy of nicotinic acid derivatives can be profoundly influenced by the introduction, removal, or modification of various substituents on the core structure. Research into related thiophene (B33073) and nicotinic acid scaffolds demonstrates that even minor chemical alterations can lead to significant changes in activity.

In studies on thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position of the thiophene ring was shown to be critical for antioxidant and antibacterial activity. nih.gov A clear hierarchy of efficacy was observed, with an amino group providing the most potent activity, followed by a hydroxyl group, and then a methyl group, which showed the lowest activity. nih.gov This suggests that electron-donating and hydrogen-bonding capable groups at this position are beneficial for these specific biological endpoints. nih.gov

Similarly, modifications to the pyridine (B92270) ring of nicotine (B1678760) analogues, which share the pyridyl-heteroaromatic motif with 6-(thiophen-3-yl)nicotinic acid, have been explored to modulate inhibitory activity against cytochrome P-450 (CYP) 2A6, the primary enzyme for nicotine metabolism. nih.gov Introducing bromo or methyl groups at the 5-position of the pyridine ring and fluoro, chloro, or methoxy (B1213986) groups at the 6-position were key strategies in exploring the SAR. nih.gov Many of these analogues proved to be more potent inhibitors of CYP2A6 than nicotine itself, highlighting the sensitivity of the pyridine ring to substitution. nih.gov

Further investigation into close analogues, such as 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridines, revealed that substitutions on an appended N-phenylamide group significantly impacted activity. While introducing a methyl substituent on the phenyl ring was tolerated, adding methylsulfonyl or naphthyl groups resulted in a loss of activity. researchgate.net This indicates that steric bulk and electronic properties of distal substituents are also critical factors in molecular recognition by the biological target. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Thiophene Derivatives

This table illustrates how different substituents on the thiophene ring affect antioxidant activity, based on data from related thiophene-2-carboxamide studies.

| Substituent at 3-Position | Relative Antioxidant Activity (% Inhibition) | Reference |

|---|---|---|

| Amino (e.g., 3-amino thiophene-2-carboxamide) | High (up to 62.0%) | nih.gov |

| Hydroxyl (e.g., 3-hydroxy thiophene-2-carboxamide) | Moderate (up to 54.9%) | nih.gov |

| Methyl (e.g., 3-methyl thiophene-2-carboxamide) | Low (up to 22.9%) | nih.gov |

Role of the Thiophene Moiety in Pharmacological Profile

The thiophene ring is not merely a structural component but a critical pharmacophore that significantly contributes to the pharmacological profile of many drugs. nih.govnih.gov Its importance stems from its bioisosteric relationship with other aromatic systems like benzene (B151609) and furan, and its unique electronic properties. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing drug-receptor binding. nih.gov

The concept of using thiophene as a bioisostere for a benzene ring has been successfully demonstrated in the design of ligands for the GluN2B subtype of the NMDA receptor. nih.gov In one study, the bioisosteric replacement of a methoxybenzene ring with a thiophene ring was well tolerated. nih.gov More notably, an analogue featuring the thiophene ring (compound 8a) showed an approximately 8-fold higher affinity for the GluN2B receptor compared to its counterpart with a benzylic hydroxyl group (compound 7a), indicating that the thiophene moiety itself was key to the enhanced affinity. nih.gov This highlights that the replacement of a substituted benzene ring with a thiophene ring can be a viable strategy to modulate potency. nih.gov

The thiophene nucleus is a versatile scaffold, providing synthetically accessible sites for modification that allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability. nih.gov Its electron-rich character and aromaticity are thought to enhance interactions with a variety of biological targets. nih.gov

Table 2: Bioisosteric Replacement of Benzene with Thiophene in GluN2B Ligands

This table shows the effect of replacing a substituted benzene ring with a thiophene ring on the binding affinity (Ki) for the GluN2B receptor.

| Compound | Key Structural Feature | GluN2B Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 7a | Thiophene ring with benzylic OH | 204 | nih.gov |

| 8a | Thiophene ring without benzylic OH | 26 | nih.gov |

Impact of Pyridine Ring Substitution on Receptor Selectivity

This principle is clearly illustrated in studies of epibatidine (B1211577) analogues, which are potent nicotinic receptor agonists. nih.gov Substituting the pyridine ring of epibatidine with different functional groups led to remarkable shifts in receptor selectivity. For instance:

The fluoro analogue displayed affinities that were 52- to 875-fold greater for β2-containing receptors than for β4-containing receptors. nih.gov

The norchloro analogue showed an even more pronounced preference, with affinities 114- to 3500-fold greater for β2- over β4-containing receptors. nih.gov

The bromo analogue had a more modest selectivity, with affinities 4- to 55-fold greater for β2-containing receptors. nih.gov

An amino analogue also demonstrated significant selectivity, with affinities 10- to 115-fold greater for β2- than for β4-containing receptors. nih.gov

These findings underscore that the electronic nature and size of the substituent on the pyridine ring can fine-tune the interactions within the receptor's binding pocket, thereby governing subtype selectivity. nih.gov This principle is directly applicable to the rational design of this compound derivatives, where substitutions at positions 2, 4, or 5 of the pyridine ring could be used to steer the molecule toward a desired biological target and away from others, potentially reducing off-target effects. nih.govuky.edu

Table 3: Effect of Pyridine Ring Substitution on Nicotinic Receptor Selectivity (β2 vs. β4)

This table summarizes the fold-selectivity of various substituted epibatidine analogues for β2-containing receptors over β4-containing receptors, demonstrating the impact of pyridine substitution.

| Pyridine Ring Substituent | Fold-Selectivity (Affinity for β2 vs. β4) | Reference |

|---|---|---|

| Fluoro | 52- to 875-fold | nih.gov |

| Norchloro | 114- to 3500-fold | nih.gov |

| Bromo | 4- to 55-fold | nih.gov |

| Amino | 10- to 115-fold | nih.gov |

Strategic Modifications for Enhanced Bioactivity and Selectivity

The rational design of novel analogues of this compound leverages the SAR insights gained from systematic modifications. Strategic modifications aim to enhance biological activity and improve selectivity by optimizing interactions with the target protein and improving physicochemical properties.

A key strategy involves the use of bioisosteric replacement to address potential metabolic liabilities while retaining or improving potency. For example, in the development of P2Y12 receptor antagonists based on a nicotinic acid scaffold, a metabolically labile ethyl ester group was a significant liability, leading to high in vivo clearance. nih.gov Using computational methods based on shape and electrostatic similarity, the ethyl ester was successfully replaced with 5-alkyl-oxazole bioisosteres. nih.gov The resulting 5-methyl and 5-ethyl-oxazole derivatives retained the sub-micromolar potency of the parent ester compounds but were designed for greater metabolic stability. nih.gov This demonstrates a successful, rationally designed modification to enhance drug-like properties.

Another strategic approach involves introducing specific functional groups to exploit known features of a receptor's binding site. Docking studies of TRPV1 agonists based on a 4-(thiophen-2-yl) scaffold suggested that adding lipophilic groups, such as iodine, benzene, or pyridine, at the 5-position of the thiophene ring would lead to favorable hydrophobic interactions with key residues like Leu547 and Phe543. nih.gov This type of targeted modification is a cornerstone of rational drug design, aiming to increase binding affinity and, consequently, bioactivity.

By combining knowledge of how substituent variations on both the thiophene and pyridine rings affect efficacy and selectivity, medicinal chemists can strategically design new molecules. For instance, one could combine a selectivity-conferring substituent on the pyridine ring with a potency-enhancing group on the thiophene moiety to create a superior analogue. The ultimate goal is to synthesize compounds with an optimized balance of potency, selectivity, and drug-like properties. researchgate.net

Table 4: Example of Strategic Bioisosteric Replacement for Improved Properties

This table illustrates the replacement of a metabolically labile group with a stable bioisostere in nicotinic acid derivatives, retaining biological potency.

| Parent Compound Feature | Bioisosteric Replacement | Outcome | Reference |

|---|---|---|---|

| Ethyl Ester | 5-Ethyl-Oxazole | Sub-micromolar potency retained; designed for improved metabolic stability. | nih.gov |

| Ethyl Ester | 5-Methyl-Oxazole | Sub-micromolar potency retained; designed for improved metabolic stability. | nih.gov |

Applications and Future Perspectives of 6 Thiophen 3 Yl Nicotinic Acid in Chemical Biology and Therapeutics

Pharmaceutical Development Potential

The conjugation of the thiophene (B33073) and nicotinic acid scaffolds suggests that 6-(thiophen-3-yl)nicotinic acid and its derivatives could harbor a range of therapeutic properties, from treating neurological and inflammatory conditions to combating antimicrobial resistance.

Candidates for Neurological Disorders

While direct studies on this compound for neurological disorders are not yet available, the well-documented neuroprotective effects of its parent compound, nicotinic acid (niacin), provide a strong rationale for its investigation in this area. nih.gov Niacin and its derivatives are known to play crucial roles in the growth and maintenance of the central nervous system (CNS). nih.gov Deficiencies in niacin have been linked to neurological symptoms such as dementia and depression. nih.gov

Research has shown that niacin supplementation may be beneficial in ameliorating conditions like Alzheimer's disease. nih.gov In mouse models of Alzheimer's, niacin has been found to enhance cognitive capacity through various mechanisms, including the regulation of circadian rhythms and ubiquitin-mediated proteolysis. nih.gov Furthermore, niacin is being investigated in clinical trials for other neurodegenerative diseases like Parkinson's disease. nih.gov The therapeutic potential of niacin in the CNS is linked to its ability to be converted into nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular processes, and its interaction with specific receptors. nih.gov

The introduction of a thiophene moiety, as seen in this compound, could modulate the pharmacokinetic and pharmacodynamic properties of the nicotinic acid scaffold. The lipophilicity of the thiophene ring may enhance the ability of the compound to cross the blood-brain barrier, a critical feature for drugs targeting neurological disorders. nih.gov Therefore, this compound represents a promising candidate for further research into novel treatments for a range of neurological conditions.

Development for Inflammatory Diseases

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties, suggesting a potential therapeutic role for this compound in inflammatory diseases. nih.govnih.gov Nicotinic acid has been shown to reduce the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated human monocytes. nih.govresearchgate.net These effects are mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.govresearchgate.net

A recent meta-analysis of interventional studies confirmed that niacin administration is associated with a notable reduction in the levels of C-reactive protein (CRP) and TNF-α, both key markers of inflammation. springermedizin.deresearchgate.net Furthermore, studies on nicotinic acid derivatives have led to the synthesis of new compounds with significant anti-inflammatory activity and improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In preclinical models, some of these derivatives have shown a comparable ability to inhibit inflammatory cytokines as ibuprofen. nih.gov

The thiophene ring in this compound could influence its anti-inflammatory potency and selectivity. Thiophene-containing compounds are known to possess a wide range of biological activities, and their incorporation into the nicotinic acid structure could lead to novel anti-inflammatory agents with unique mechanisms of action. This makes this compound a compelling molecule for development in the treatment of chronic inflammatory conditions.

Addressing Antimicrobial Resistance

The rise of antimicrobial resistance is a major global health threat, and there is an urgent need for new antimicrobial agents. Both nicotinic acid and thiophene derivatives have independently shown promise in this area, making this compound a molecule of interest for tackling this challenge.

Nicotinic acid derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For instance, certain acylhydrazone derivatives of nicotinic acid have demonstrated minimal inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.govmdpi.com Other studies have shown that nicotinic acid can inhibit biofilm formation in bacteria like Streptococcus pneumoniae in a time and concentration-dependent manner. researchgate.net

Thiophene derivatives have also been extensively studied for their antimicrobial effects. frontiersin.org Research has identified thiophene compounds with bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org These compounds appear to work by increasing the permeability of the bacterial cell membrane. frontiersin.org The combination of a thiophene ring and a nicotinic acid moiety in a single molecule could lead to synergistic antimicrobial activity or a novel mechanism of action that could be effective against drug-resistant pathogens.

Research Tools for Elucidating Biological Mechanisms

Beyond its therapeutic potential, this compound can serve as a valuable research tool for dissecting complex biological pathways. The parent compound, nicotinic acid, is known to exert its effects through various mechanisms, including the activation of the G-protein coupled receptor GPR109A. nih.govnih.gov This receptor is involved in the inhibition of lipolysis in adipose tissue and mediates anti-inflammatory responses. nih.govnih.gov

Derivatives of nicotinic acid, such as this compound, can be synthesized and used as chemical probes to study the structure-activity relationships of the GPR109A receptor. By systematically modifying the structure of the thiophene ring and observing the effects on receptor binding and downstream signaling, researchers can gain a deeper understanding of how this receptor functions. The thiophene moiety, with its unique electronic and steric properties, can provide insights into the specific molecular interactions required for receptor activation. nih.gov

Furthermore, the anti-inflammatory and metabolic effects of nicotinic acid are not solely dependent on GPR109A, and its derivatives can be used to explore these alternative pathways. nih.gov For example, nicotinic acid has been shown to modulate the expression of genes involved in inflammation and cholesterol metabolism. nih.gov Labeled versions of this compound could be used in cellular and animal models to trace its uptake, distribution, and target engagement, helping to identify new protein targets and signaling cascades.

Applications in Agricultural Chemistry (e.g., Biopesticides, Fungicides)

The structural motifs present in this compound are also found in a number of successful agrochemicals, highlighting its potential for development as a biopesticide or fungicide. nih.gov Nicotinic acid derivatives are already widely used in crop protection, and the thiophene ring is a component of several commercial fungicides. nih.gov

A recent study focused on the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which are structurally very similar to this compound. nih.govresearchgate.netnih.gov These compounds were tested for their fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). nih.govresearchgate.netnih.gov The results were highly promising, with some derivatives exhibiting excellent fungicidal activities that surpassed those of commercial fungicides. nih.govresearchgate.netnih.gov

Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew

| Compound/Fungicide | EC50 (mg/L) |

|---|---|

| Compound 4a | 4.69 |

| Compound 4f | 1.96 |

| Diflumetorim | 21.44 |

| Flumorph | 7.55 |

In field trials, a 10% EC formulation of one of the lead compounds demonstrated superior efficacy compared to commercial fungicides. nih.govnih.gov These findings underscore the potential of the thiophene-nicotinic acid scaffold in developing new, effective, and potentially more environmentally friendly fungicides to combat plant diseases and improve crop yields. nih.gov Additionally, nicotinic acid itself has been shown to improve drought tolerance in crops like barley through foliar application. mdpi.com

Challenges and Opportunities in Translational Research

The translation of a promising compound like this compound from the laboratory to clinical or agricultural use is a complex process fraught with challenges and opportunities. A significant hurdle is the current lack of specific preclinical data for this exact molecule. While the activities of its parent compounds and close analogues are encouraging, dedicated studies on the efficacy, and mechanism of action of this compound are essential.

One of the primary challenges in drug development is overcoming the limitations of preclinical models and ensuring that results from in vitro and animal studies are translatable to humans. nih.gov For neurological disorders, the lack of fully predictive animal models can be a major obstacle. nih.gov Furthermore, non-scientific factors such as funding availability, regulatory hurdles, and the recruitment of willing participants for clinical trials can impede progress. nih.gov

However, the opportunities for this compound are substantial. The well-established, albeit imperfect, therapeutic profile of nicotinic acid provides a solid foundation for the development of improved derivatives. The potential for the thiophene moiety to enhance efficacy, improve the safety profile, or provide a novel mechanism of action is a key area of opportunity. In agriculture, the demonstrated success of similar compounds offers a more direct path for translational research and development. The urgent need for new antimicrobial agents and effective, eco-friendly fungicides creates a strong demand for innovative solutions like those potentially offered by this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(thiophen-3-yl)nicotinic acid, and what key analytical techniques confirm successful synthesis?

- Methodological Answer : The compound can be synthesized via acid chloride intermediates or cross-coupling reactions. For example, thiophen-3-yl acetic acid derivatives can be reacted with nicotinic acid precursors using thionyl chloride to form acyl chlorides, followed by nucleophilic substitution . Suzuki-Miyaura coupling with boronic acids (e.g., 3-thienylboronic acid) is another viable route for aryl-aryl bond formation . Successful synthesis is confirmed by 1H/13C NMR (e.g., aromatic proton shifts at δ 6.3–8.1 ppm and carbons at 110–160 ppm) , IR spectroscopy (C=O stretch ~1700 cm⁻¹, thiophene ring vibrations ~700 cm⁻¹) , and mass spectrometry (exact mass: 205.02 g/mol) .

Q. How can researchers optimize the purification of this compound to achieve high purity for biological assays?

- Methodological Answer : Recrystallization using ethanol/water mixtures or hexane is effective for removing unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% TFA) resolves polar impurities . Purity (>97%) is validated via HPLC-UV (λ = 254 nm) and melting point analysis (compare with literature values, e.g., 80–83°C for analogous thiophene derivatives) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : 1H NMR identifies proton environments (e.g., thiophene protons as doublets or triplets, nicotinic acid protons as deshielded singlets) . 13C NMR confirms carbonyl (C=O, ~167 ppm) and aromatic carbons. IR spectroscopy detects functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C10H7NO2S, exact mass 205.02) .

Q. How does the thiophene ring influence the solubility and reactivity of this compound compared to nicotinic acid?

- Methodological Answer : The thiophene ring increases hydrophobicity, reducing aqueous solubility. Reactivity is enhanced at the α-positions of thiophene due to electron-rich sulfur, facilitating electrophilic substitution. In contrast, nicotinic acid’s pyridine nitrogen directs reactivity toward carboxylate derivatives. Solubility can be improved via salt formation (e.g., sodium or ammonium salts) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to minimize oxidation. Avoid prolonged exposure to light, as thiophene derivatives are prone to photodegradation. Use amber vials and desiccants to reduce moisture absorption .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidation of this compound under acidic conditions?

- Methodological Answer : Under acidic conditions, the carboxylic acid group protonates, making the thiophene ring susceptible to electrophilic attack. Kinetic studies on nicotinic acid analogs suggest peroxomonosulfate (HSO5⁻) oxidizes the thiophene moiety via a radical mechanism, forming sulfoxides or cleavage products. Rate laws derived from UV/IR spectral analysis show second-order kinetics (first-order in substrate and oxidant) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The thiophene sulfur’s lone pairs create electron-rich regions at C2 and C5, favoring electrophilic substitution. Frontier molecular orbital (FMO) analysis predicts HOMO localization on thiophene, guiding regioselectivity in reactions like nitration or halogenation .

Q. What strategies mitigate challenges in synthesizing derivatives with substituents on the thiophene ring?

- Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl for thiophene sulfur) to prevent unwanted side reactions. For Suzuki couplings, optimize Pd catalysts (e.g., Pd(PPh3)4) and base (K2CO3) in anhydrous DMF at 80°C. Post-functionalization via lithiation (LDA, –78°C) enables introduction of alkyl/aryl groups .

Q. How do researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Compare experimental XRD data (e.g., bond angles: C-S-C ~92°, C-C-S ~110°) with computational models (Mercury or Olex2 software). For ambiguous structures, use synchrotron radiation for high-resolution data. Cross-validate with solid-state NMR to confirm hydrogen bonding and packing motifs .

Q. What advanced analytical methods address co-elution issues in HPLC analysis of this compound and its metabolites?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective detection. Use chiral columns (e.g., Chiralpak IA) to separate enantiomers. For co-eluting impurities, optimize gradient elution (e.g., 5–95% acetonitrile in 20 minutes) and validate with spiked standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.